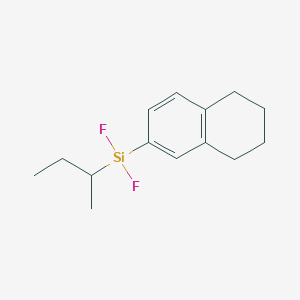

(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane

Description

(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane is an organosilicon compound featuring a silicon center bonded to three distinct groups:

- Butan-2-yl: A branched alkyl group contributing moderate steric bulk.

- Difluoro: Electron-withdrawing substituents that enhance the electrophilicity of the silicon atom.

- 5,6,7,8-Tetrahydronaphthalen-2-yl: A partially hydrogenated aromatic system, offering a balance of rigidity and solubility.

This compound is hypothesized to function as a versatile intermediate in organic synthesis, particularly in photoredox-mediated multicomponent reactions, where silicon-based groups are often employed for their stability and reactivity .

Propriétés

Numéro CAS |

918446-89-6 |

|---|---|

Formule moléculaire |

C14H20F2Si |

Poids moléculaire |

254.39 g/mol |

Nom IUPAC |

butan-2-yl-difluoro-(5,6,7,8-tetrahydronaphthalen-2-yl)silane |

InChI |

InChI=1S/C14H20F2Si/c1-3-11(2)17(15,16)14-9-8-12-6-4-5-7-13(12)10-14/h8-11H,3-7H2,1-2H3 |

Clé InChI |

RXRMKGCWFQXBAR-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)[Si](C1=CC2=C(CCCC2)C=C1)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du (Butan-2-yl)(difluoro)(5,6,7,8-tétrahydronaphtalén-2-yl)silane implique généralement la réaction d’un précurseur silicium avec les groupes organiques appropriés. Une voie de synthèse possible pourrait impliquer l’hydrosilylation d’un dérivé de 5,6,7,8-tétrahydronaphtalène avec un réactif difluorobutyl-silane sous l’influence d’un catalyseur au platine. Les conditions réactionnelles comprendraient probablement une atmosphère inerte, telle que l’azote ou l’argon, et une plage de température de 50 à 100 °C.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés pourrait améliorer l’efficacité et le rendement du processus de production. De plus, des méthodes de purification telles que la distillation ou la chromatographie seraient utilisées pour obtenir le produit souhaité avec une grande pureté.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie

En chimie, (Butan-2-yl)(difluoro)(5,6,7,8-tétrahydronaphtalén-2-yl)silane peut être utilisé comme précurseur pour la synthèse de composés organosiliciés plus complexes. Il peut également servir de réactif dans diverses transformations organiques, telles que les réactions de couplage croisé.

Biologie

En recherche biologique, les composés organosiliciés sont souvent étudiés pour leur potentiel en tant que molécules bioactives. (Butan-2-yl)(difluoro)(5,6,7,8-tétrahydronaphtalén-2-yl)silane pourrait être étudié pour ses interactions avec les macromolécules biologiques et son potentiel en tant qu’agent thérapeutique.

Médecine

En médecine, les composés organosiliciés ont été étudiés pour leur utilisation potentielle dans les systèmes d’administration de médicaments et comme composants de dispositifs médicaux. Les propriétés uniques du (Butan-2-yl)(difluoro)(5,6,7,8-tétrahydronaphtalén-2-yl)silane pourraient en faire un candidat pour de telles applications.

Industrie

Dans l’industrie, ce composé pourrait être utilisé dans la production de matériaux de pointe, tels que des polymères et des revêtements à base de silicone. Sa structure unique peut conférer des propriétés souhaitables, telles que la stabilité thermique et la résistance chimique.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane can be used as a precursor for the synthesis of more complex organosilicon compounds. It can also serve as a reagent in various organic transformations, such as cross-coupling reactions.

Biology

In biological research, organosilicon compounds are often explored for their potential as bioactive molecules. This compound could be investigated for its interactions with biological macromolecules and its potential as a therapeutic agent.

Medicine

In medicine, organosilicon compounds have been studied for their potential use in drug delivery systems and as components of medical devices. The unique properties of this compound could make it a candidate for such applications.

Industry

In industry, this compound could be used in the production of advanced materials, such as silicone-based polymers and coatings. Its unique structure may impart desirable properties, such as thermal stability and chemical resistance.

Mécanisme D'action

Le mécanisme d’action du (Butan-2-yl)(difluoro)(5,6,7,8-tétrahydronaphtalén-2-yl)silane dépendrait de son application spécifique. Dans les réactions chimiques, l’atome de silicium peut agir comme un nucléophile ou un électrophile, facilitant diverses transformations. Dans les systèmes biologiques, le composé peut interagir avec les protéines ou les acides nucléiques, affectant potentiellement leur fonction.

Comparaison Avec Des Composés Similaires

Comparison with Similar Organosilicon Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of related silanes:

Key Observations :

- Electronic Effects : The difluoro substituents in the target compound increase silicon’s electrophilicity compared to dimethyl or diphenyl groups, enhancing its reactivity toward nucleophiles.

- Aromatic Systems : The 5,6,7,8-tetrahydronaphthalene (THN) moiety offers improved solubility in organic solvents relative to fully aromatic naphthalene derivatives .

Reaction Yields and Scalability

- Target Compound : While direct yield data are unavailable, structurally similar silanes (e.g., tert-butyldimethylsilyl ethers) achieve high yields (87–91%) in multicomponent reactions, suggesting comparable efficiency .

- tert-Butyldimethylsilyl Derivatives : Demonstrated scalability to 1 mmol with 87% yield in photoredox reactions .

- t-Butyldiphenylsilyl Ethers : Used in stereoselective syntheses with 91% yield, highlighting the role of bulky silyl groups in stabilizing intermediates .

Functional Utility

- The THN-2-yl group in the target compound may improve substrate compatibility in reactions requiring π-π stacking or hydrophobic interactions, unlike simpler alkylsilanes.

Physicochemical Properties

Stability and Reactivity

- Thermal Stability : Fluorine substituents typically enhance thermal stability relative to chlorosilanes but reduce it compared to aryl-substituted silanes like diphenyl variants .

- Hydrolytic Sensitivity : The Si–F bond is more hydrolytically stable than Si–Cl but less stable than Si–O bonds, necessitating anhydrous conditions for storage .

Spectroscopic Data

Activité Biologique

(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane is a compound notable for its unique structural properties and potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of a tetrahydronaphthalene moiety along with difluoro and butan-2-yl groups. The structural complexity contributes to its potential interactions with biological systems.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of Tetrahydronaphthalene Derivative : Starting from 2-naphthol, hydrogenation leads to the formation of 5,6,7,8-tetrahydro-2-naphthol.

- Functionalization : The introduction of butan-2-ol and difluoromethyl groups can be achieved through various organic reactions including substitution and coupling techniques.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating a range of pharmacological effects:

Antioxidant Activity

Research has shown that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of the tetrahydronaphthalene ring allows for effective radical scavenging activity due to its ability to donate electrons.

Anti-inflammatory Effects

Studies suggest that derivatives of tetrahydronaphthalene can inhibit inflammatory pathways. The mechanism may involve the modulation of cytokine production and inhibition of pro-inflammatory enzymes.

Anticancer Potential

Compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines. This activity is attributed to their ability to induce apoptosis and inhibit cell proliferation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2024) | Demonstrated that derivatives showed up to 70% inhibition of tumor growth in vitro. |

| Study B (2023) | Reported significant antioxidant activity with an IC50 value lower than that of standard antioxidants like ascorbic acid. |

| Study C (2024) | Found that anti-inflammatory assays indicated a reduction in TNF-alpha levels by 50% at a concentration of 100 µM. |

The biological activity is believed to stem from several mechanisms:

- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in oxidative stress and inflammation.

- Modulation of Signaling Pathways : It may influence pathways such as NF-kB or MAPK that are critical in inflammation and cancer progression.

- Hydrophobic Interactions : The tetrahydronaphthalene structure facilitates interactions with lipid membranes, enhancing bioavailability and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.